molecular formula C7H7N3O B11925035 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Numéro de catalogue: B11925035
Poids moléculaire: 149.15 g/mol
Clé InChI: HNJHSJSDXFLFGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one ( 1437385-29-9) is a high-value nitrogen-containing bicyclic heterocycle that serves as a key building block in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold of significant interest due to its close structural similitude to purine bases adenine and guanine, enabling interactions with various biological targets . With a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol , it provides a versatile core for developing novel therapeutic agents. Researchers utilize this privileged scaffold in diverse biomedical applications, including the development of anticancer agents, kinase inhibitors, and immunotherapies . The molecule features several diversity centers, allowing for strategic functionalization at various positions to optimize biological activity and physicochemical properties. The synthetic versatility of this compound, achievable through methods such as the cyclization of 2-chloro-3-pyridinecarboxaldehyde , makes it an attractive intermediate for constructing complex molecular architectures. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C7H7N3O

Poids moléculaire

149.15 g/mol

Nom IUPAC

1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C7H7N3O/c1-10-7-5(4-8-10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11)

Clé InChI

HNJHSJSDXFLFGU-UHFFFAOYSA-N

SMILES canonique

CN1C2=C(C=CC(=O)N2)C=N1

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions to form the pyrazolopyridine core. The methylation of the nitrogen atom in the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Applications De Recherche Scientifique

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its

Activité Biologique

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to purine bases and its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Structural Characteristics

The compound belongs to the pyrazolo[3,4-b]pyridine family, which is characterized by a fused pyrazole and pyridine ring system. The methyl group at position 1 enhances its lipophilicity, potentially influencing its biological activity. The molecular formula is C10H8N4OC_{10}H_{8}N_{4}O, with a molecular weight of approximately 208.2 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and tested their activity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Compound 9a showed the highest anticancer activity with an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes cell cycle arrest and induction of apoptosis. For instance, compound 9a caused S-phase arrest in HeLa cells while 14g induced G2/M phase arrest in MCF7 cells . The compounds were shown to activate apoptotic pathways, leading to increased levels of early and late apoptosis markers.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit specific kinases involved in cell proliferation.
  • Interaction with DNA : Certain compounds may intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like hydrazines and pyridine derivatives. For example:

  • Condensation Reaction : A hydrazine derivative reacts with a pyridine derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine core.
  • Methylation : Methylation at the nitrogen position can be achieved using methyl iodide or dimethyl sulfate.

Data Summary Table

CompoundCell LineIC50 (µM)Mechanism
9aHeLa2.59S-phase arrest; Apoptosis induction
14gMCF74.66G2/M phase arrest; Apoptosis induction
-HCT1161.98S-phase arrest; Apoptosis induction

Comparaison Avec Des Composés Similaires

Structural Features :

  • Core Structure : Pyrazolo[3,4-b]pyridin-6(7H)-one with a methyl group at the 1-position.
  • Key Substituents : The 4-position is substituted with aryl or alkyl groups depending on the aldehyde used in the synthesis .

Key Differences :

  • Catalysts : PEG-400 is recyclable, whereas FeCl₃·6H₂O in ionic liquids offers higher yields but requires metal catalysts.
  • Selectivity: Sonochemical methods improve regioselectivity compared to thermal approaches .
Substituent Effects on Bioactivity

Substituents at the 1-, 3-, and 4-positions significantly influence biological activity:

Compound (Substituents) Biological Activity Notes Reference ID
1-Methyl-4-aryl derivatives Antimicrobial (under study) Pending detailed assays
1-(1,2,3-Triazole)-linked derivatives Antimicrobial, apoptosis-inducing Active against E. coli, S. aureus
2-Benzyl-4-(difluoromethyl) derivative Not reported Structural complexity for drug design
Chromeno-fused derivatives Anticancer (potential) Enhanced solubility via fused rings

Activity Trends :

  • Antimicrobial : Triazole-linked derivatives show broad-spectrum activity due to enhanced hydrogen bonding .
Physicochemical Properties

Variations in substituents alter molecular weight, solubility, and stability:

Compound Molecular Formula Molecular Weight Key Features Reference ID
1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one C₈H₉N₃O 163.18 g/mol Methyl enhances lipophilicity
2,4-Dimethyl derivative C₈H₉N₃O 163.18 g/mol Increased steric hindrance
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one C₅H₃ClN₄O 170.56 g/mol Chlorine improves electrophilicity

Notable Observations:

  • Chlorine vs. Methyl: Chlorine at the 6-position (pyrimidinone derivatives) increases electrophilicity, aiding in nucleophilic substitutions .
  • Steric Effects : 2,4-Dimethyl derivatives exhibit reduced reactivity at the 4-position due to steric hindrance .

Q & A

Q. Advanced

  • Salt formation : Hydrochloride salts (e.g., ethyl pyrazolo[3,4-c]pyridine-3-carboxylate HCl) improve aqueous solubility by 10–20× .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 6-position to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong half-life in plasma .

How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF3 at C4): Activate the pyridinone ring for Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O) .
  • Steric hindrance : Bulky substituents at C2 (e.g., isopropyl) reduce yields in Buchwald-Hartwig aminations (<40%) due to hindered Pd coordination .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and guide regioselective functionalization .

What are the thermal stability profiles, and how do degradation pathways impact storage?

Q. Basic

  • TGA/DSC : Decomposition onset at ~220°C, with a major exotherm at 250°C (ΔH = −120 kJ/mol) .
  • Storage recommendations : Keep under inert gas (N2) at −20°C to prevent oxidation of the pyridinone ring .

Q. Advanced

  • Forced degradation studies : Exposure to 40°C/75% RH for 4 weeks generates <5% lactam ring-opened byproducts (HPLC tracking) .
  • Mechanistic insights : Hydrolysis at C6-ketone forms carboxylic acid derivatives under acidic conditions (pH <3) .

How can computational methods predict biological targets and off-target effects?

Q. Advanced

  • Phylogenetic analysis : Use SwissTargetPrediction to rank kinase targets based on sequence homology (>80% for JAK2 vs. FLT3) .
  • Off-target screening : Molecular dynamics (GROMACS) simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
  • ADMET prediction : Schrödinger’s QikProp estimates logP (2.1), CNS permeability (−2.3), and hERG inhibition risk (IC50 >10 μM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.